Effective Chain Transfer in Radical Polymerization: Allyl Chloroacetate Exhibits 85% vs. Allyl Acetate 3%
In a comparative study of allylic monomers, allyl chloroacetate demonstrated the highest effective chain transfer (85%) among nine allyl compounds, whereas allyl acetate exhibited only 3% [1]. The rank order was ethyl ether < ethyl carbonate < acetate < propionate < trimethylacetate < chloride < laurate < benzoate < chloroacetate. The corresponding dM/dC (cat←0) values ranged from 108 for chloroacetate to 6.3 for ethyl ether, with allyl acetate at an intermediate level [1].
| Evidence Dimension | Effective Chain Transfer (%) |
|---|---|
| Target Compound Data | 85% |
| Comparator Or Baseline | Allyl acetate: 3%; Allyl chloride: lower rank but unspecified; Allyl benzoate: <85% |
| Quantified Difference | 28.3-fold higher than allyl acetate |
| Conditions | Radical polymerization of allylic monomers |
Why This Matters
For polymer scientists synthesizing functionalized allyl polymers, this 28.3-fold difference in chain transfer efficiency dictates molecular weight control and branching architecture; substituting allyl acetate will yield a fundamentally different polymer microstructure.
- [1] Bartlett, P. D. & Altschul, R. Allyl polymerization. IV. Effective chain transfer in polymerization of allylic monomers. Journal of Polymer Science 22, 100 (1956). https://www.periodicos.capes.gov.br/index.php/acervo/buscador.html?task=detalhes&id=W2165117044 View Source
